2-Ethoxycinnamoyl chloride

描述

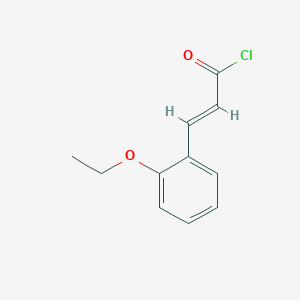

2-Ethoxycinnamoyl chloride is a cinnamic acid derivative where the hydroxyl group at the 2-position of the benzene ring is substituted with an ethoxy group (-OCH₂CH₃), and the carboxylic acid moiety is converted to a reactive acyl chloride (-COCl). This compound is primarily used as an acylating agent in organic synthesis, enabling the introduction of the cinnamoyl group into target molecules. Its structure combines aromaticity with electrophilic reactivity, making it valuable in pharmaceutical and materials chemistry.

属性

分子式 |

C11H11ClO2 |

|---|---|

分子量 |

210.65 g/mol |

IUPAC 名称 |

(E)-3-(2-ethoxyphenyl)prop-2-enoyl chloride |

InChI |

InChI=1S/C11H11ClO2/c1-2-14-10-6-4-3-5-9(10)7-8-11(12)13/h3-8H,2H2,1H3/b8-7+ |

InChI 键 |

TZHREHNGCYHEKU-BQYQJAHWSA-N |

手性 SMILES |

CCOC1=CC=CC=C1/C=C/C(=O)Cl |

规范 SMILES |

CCOC1=CC=CC=C1C=CC(=O)Cl |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of 2-ethoxycinnamoyl chloride can be inferred through comparisons with analogous acyl chlorides and cinnamate derivatives. Below is a detailed analysis:

Cinnamoyl Chloride Derivatives

a) 2',6'-Dichlorocinnamoyl Chloride

- Structure : Features chlorine substituents at the 2' and 6' positions of the benzene ring instead of ethoxy .

- Reactivity : The electron-withdrawing chlorine groups enhance electrophilicity at the acyl chloride site, increasing reactivity toward nucleophiles like amines or alcohols.

- Applications: Used in synthesizing dichlorinated cinnamate esters or amides, which may exhibit enhanced biological activity compared to non-halogenated analogs .

| Property | This compound | 2',6'-Dichlorocinnamoyl Chloride |

|---|---|---|

| Substituent Effects | Electron-donating ethoxy group | Electron-withdrawing chlorine atoms |

| Electrophilicity | Moderate | High |

| Typical Applications | Drug intermediates, polymers | Agrochemicals, bioactive molecules |

b) Acetyl Chloride (CH₃COCl)

- Structure : A simple aliphatic acyl chloride lacking aromaticity .

- Reactivity : Highly reactive due to the absence of steric hindrance and electron-donating groups. Reacts violently with water or alcohols.

- Hazards : Flammable, corrosive, and toxic, requiring stringent safety protocols during handling .

| Property | This compound | Acetyl Chloride |

|---|---|---|

| Aromatic Substituent | Yes (ethoxy group) | No |

| Reactivity with Water | Moderate (controlled hydrolysis) | Violent (rapid hydrolysis) |

| Storage Conditions | Dry, inert atmosphere | Cold, flame-free environment |

Functional Group Analogues

a) 2-Methoxyethoxymethyl Chloride (C₄H₉ClO₂)

- Structure : Contains a methoxyethoxy-methyl group (-CH₂OCH₂CH₂OCH₃) and a chloride .

- Reactivity : Functions as an alkylating agent rather than an acylating agent. Participates in nucleophilic substitutions, e.g., in protecting group chemistry.

| Property | This compound | 2-Methoxyethoxymethyl Chloride |

|---|---|---|

| Reactive Site | Acyl chloride (-COCl) | Alkyl chloride (-CH₂Cl) |

| Primary Use | Acylation | Alkylation, protecting groups |

| Hazard Profile | Corrosive, moisture-sensitive | Toxic, releases HCl |

Key Research Findings and Inferences

Substituent Impact on Reactivity :

- Electron-donating groups (e.g., ethoxy) in this compound moderate its electrophilicity compared to halogenated analogs, enabling controlled reactions in multi-step syntheses.

- Halogenated cinnamoyl chlorides (e.g., 2',6'-dichloro) exhibit higher reactivity but reduced stability under ambient conditions .

Applications in Drug Development :

- Cinnamoyl chlorides are pivotal in synthesizing prodrugs or polymer precursors. For example, anthocyanin derivatives (e.g., ideain chloride) utilize similar acylating strategies for stability enhancement .

Safety and Handling :

- All acyl and alkyl chlorides demand rigorous moisture control. For instance, acetyl chloride’s flammability and 2-methoxyethoxymethyl chloride’s HCl release necessitate specialized storage .

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Key Functional Group | Reactivity |

|---|---|---|---|

| This compound | C₁₁H₁₁ClO₂ | Acyl chloride (-COCl) | Moderate acylation |

| 2',6'-Dichlorocinnamoyl chloride | C₉H₅Cl₃O | Acyl chloride + Cl substituents | High acylation |

| Acetyl chloride | C₂H₃ClO | Acyl chloride | Extreme acylation |

| 2-Methoxyethoxymethyl chloride | C₄H₉ClO₂ | Alkyl chloride | Nucleophilic substitution |

Notes on Evidence Limitations

- Direct data on this compound are sparse in the provided evidence; inferences are drawn from structurally related compounds (e.g., cinnamoyl chlorides, acetyl chloride).

- Safety protocols and reactivity profiles are generalized based on functional group chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。